L-Glutamine-13C5,d5,15N2

Metabolomics Fluxomics Analytical Chemistry

L-Glutamine-13C5,d5,15N2 is an extensively labeled stable isotope analog of the amino acid L-glutamine, incorporating five carbon-13 (¹³C) atoms, five deuterium (²H) atoms, and two nitrogen-15 (¹⁵N) atoms within its molecular structure. This compound belongs to the class of uniformly labeled (U) stable isotope tracers, designed for the simultaneous, quantitative tracking of carbon and nitrogen fluxes through interconnected metabolic networks, including glycolysis, the tricarboxylic acid (TCA) cycle, glutaminolysis, and nucleotide biosynthesis.

Molecular Formula C5H10N2O3
Molecular Weight 158.126 g/mol
Cat. No. B12058743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamine-13C5,d5,15N2
Molecular FormulaC5H10N2O3
Molecular Weight158.126 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)N
InChIInChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1,7+1
InChIKeyZDXPYRJPNDTMRX-GTWFMKDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamine-13C5,d5,15N2: A Triple-Labeled Stable Isotope Tracer for Multiparametric Metabolic Flux Analysis and Quantitative LC-MS/MS


L-Glutamine-13C5,d5,15N2 is an extensively labeled stable isotope analog of the amino acid L-glutamine, incorporating five carbon-13 (¹³C) atoms, five deuterium (²H) atoms, and two nitrogen-15 (¹⁵N) atoms within its molecular structure . This compound belongs to the class of uniformly labeled (U) stable isotope tracers, designed for the simultaneous, quantitative tracking of carbon and nitrogen fluxes through interconnected metabolic networks, including glycolysis, the tricarboxylic acid (TCA) cycle, glutaminolysis, and nucleotide biosynthesis [1]. Its high isotopic enrichment (typically ≥98 atom % ¹³C, ¹⁵N, and ²H) and defined molecular weight shift (ΔMW = +12 Da relative to unlabeled L-glutamine, 146.14 Da) enable precise quantification and metabolic fate mapping using advanced analytical platforms such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .

Beyond Single-Isotope Tracking: Why L-Glutamine-13C5,d5,15N2 Is Not Interchangeable with Singly or Doubly Labeled Analogs for Comprehensive Flux Studies


Substituting L-Glutamine-13C5,d5,15N2 with a less extensively labeled analog, such as L-Glutamine-13C5, L-Glutamine-15N2, or even a ¹³C/¹⁵N co-labeled but non-deuterated variant, directly compromises analytical resolution and the scope of obtainable metabolic data. Singly labeled tracers limit the investigator to tracking only carbon or nitrogen fate, missing the critical integration of both elemental fluxes through pathways like the hexosamine biosynthetic pathway or de novo nucleotide synthesis [1]. Crucially, the absence of deuterium atoms in non-deuterated ¹³C/¹⁵N-labeled glutamine results in a smaller mass shift, which increases the risk of spectral overlap with naturally abundant isotopologues in complex biological matrices, thereby reducing the accuracy of quantifying low-abundance labeled metabolites [2]. The triple-labeled isotopologue's unique and larger mass shift (+12 Da) is essential for minimizing this interference in quantitative LC-MS/MS workflows, enabling more precise flux calculations and unambiguous identification of downstream metabolites [2][3].

Quantitative Differentiation of L-Glutamine-13C5,d5,15N2: Evidence for Superior Analytical Performance and Metabolic Resolution


Quantitative LC-MS/MS Accuracy: Enhanced Signal-to-Noise via Increased Mass Shift

The triple-labeling of L-Glutamine-13C5,d5,15N2 results in a nominal mass increase of +12 Da compared to unlabeled L-glutamine (146.14 Da). In contrast, a commonly used comparator, L-Glutamine-13C5,15N2 (without deuterium), has a mass increase of only +7 Da . This larger mass shift of the triple-labeled tracer is a direct quantitative advantage for LC-MS/MS analysis. It minimizes the overlap of its isotopic envelope with naturally occurring ¹³C and ¹⁵N isotopologues of unlabeled metabolites in complex biological samples, thereby reducing background noise and improving the signal-to-noise ratio for accurate quantification of low-abundance labeled metabolites [1].

Metabolomics Fluxomics Analytical Chemistry

Maximal Isotopic Enrichment for Uniform Tracer Studies: A Specification Benchmark

A key procurement differentiator for L-Glutamine-13C5,d5,15N2 is its commercially specified high isotopic enrichment across all three labeled elements. Reputable vendors report this compound with ≥98 atom % enrichment for ¹³C, ¹⁵N, and ²H . This triple-uniform, high-level enrichment is a quantitative specification that is not guaranteed for all labeled glutamine analogs; for instance, some sources offer a ¹³C/¹⁵N co-labeled glutamine with lower, unspecified, or variable enrichment for the carbon and nitrogen atoms [1]. The specified ≥98% enrichment ensures that the administered tracer is nearly a uniform pool of the target isotopologue, which is a fundamental assumption for accurate metabolic flux analysis and simplifies the interpretation of mass isotopomer distributions [2].

Metabolic Tracing Stable Isotope Resolved Metabolomics Procurement Specification

Enhanced Metabolic Resolution: Simultaneous Tracking of Dual-Element Fate in In Vivo Models

In vivo metabolic tracing studies require tracers that can withstand systemic metabolism and provide clear, quantifiable signals for multiple pathways. The use of a triple-labeled tracer like L-Glutamine-13C5,d5,15N2 enables the simultaneous monitoring of both carbon and nitrogen fluxes in a single experiment. A study utilizing a hyperpolarized glutamine analog with ¹³C, ²H, and ¹⁵N labels demonstrated its utility for annotating glutamine's metabolic utilization in vivo, finding that the specific labeling pattern ([5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine) was optimal for measuring conversion to glutamate via magnetic resonance, compared to other tested isotopologues [1]. While this is a different specific analog, it provides direct class-level inference that the combination of ¹³C, ¹⁵N, and deuterium labels in L-Glutamine-13C5,d5,15N2 provides a platform for resolving both carbon and nitrogen fate, a capability not possible with a tracer labeled on only one element.

In Vivo Metabolic Flux Cancer Metabolism Stable Isotope Tracing

Deuterium Substitution for Metabolic Stability and Pharmacokinetic Studies

A distinct advantage of L-Glutamine-13C5,d5,15N2 over non-deuterated ¹³C/¹⁵N-labeled glutamine is the incorporation of deuterium atoms. While the primary use is as an analytical tracer, the presence of deuterium also makes this compound relevant for studies investigating deuterium isotope effects on metabolism. Literature indicates that deuteration can significantly alter the pharmacokinetic and metabolic profiles of compounds [1]. Specifically, deuterium substitution at metabolically labile positions can slow down enzymatic cleavage (the kinetic isotope effect), leading to a longer half-life or altered metabolite profiles. The five deuterium atoms in this compound provide multiple points of potential stabilization against certain enzymatic transformations, offering a tool for probing glutamine's metabolic fate and potentially improving the in vivo half-life of glutamine-derived therapeutics, a benefit not available with non-deuterated isotopologues [2].

Pharmacokinetics Drug Metabolism Deuterium Isotope Effects

Purity and Batch-to-Batch Consistency: A Critical Procurement Parameter for Reproducible Tracer Studies

Reproducibility in stable isotope tracer experiments is heavily dependent on the purity and consistency of the tracer itself. Vendors of L-Glutamine-13C5,d5,15N2 report purity specifications that are critical for procurement decisions. For example, MedChemExpress reports a purity of 99.91% for its batch of this compound [1], while BOC Sciences specifies a purity of 98% by HPLC . In contrast, some other vendors of labeled glutamine products provide a lower purity specification of ≥95% . While all are acceptable for research use, the higher specified purity (99.91%) directly translates to a lower concentration of unknown or unlabeled contaminants that could interfere with metabolic tracing experiments, skew isotopomer distributions, and reduce data quality. This quantitative purity specification is a tangible procurement differentiator for labs requiring the highest level of analytical confidence.

Quality Control Reproducibility Stable Isotope Standards

Defined Application Scenarios for L-Glutamine-13C5,d5,15N2 Based on Quantitative Evidence


Precision Metabolomics and High-Resolution Fluxomics

For research programs requiring precise, quantitative mapping of both carbon and nitrogen fluxes through central carbon metabolism and related pathways, L-Glutamine-13C5,d5,15N2 is the optimal choice. Its +12 Da mass shift, as documented in Section 3, minimizes spectral overlap and maximizes signal-to-noise in LC-MS/MS assays [1]. This property is essential for generating high-quality data suitable for computational modeling of metabolic networks, such as those used in cancer biology, immunology, and inborn errors of metabolism research. The compound's high isotopic enrichment (≥98 atom %) provides a clean, uniform tracer pool, simplifying mass isotopomer distribution analysis and increasing confidence in flux estimations .

Comprehensive In Vivo Tracer Studies in Preclinical Models

In preclinical animal models (e.g., mouse xenografts, patient-derived xenografts), L-Glutamine-13C5,d5,15N2 serves as a powerful tool for investigating systemic and tissue-specific metabolism. The ability to simultaneously trace both carbon and nitrogen fate, as supported by the class-level inference from hyperpolarized glutamine studies [2], allows for a more complete assessment of how tumors or specific tissues utilize glutamine for energy, biosynthesis, and signaling. This multi-element tracking in a single experiment reduces animal usage and sample volume requirements, offering a significant advantage in terms of both ethical considerations and resource efficiency. The well-defined protocols for its use in bolus i.v. injections provide a clear experimental roadmap [3].

Investigating Deuterium Isotope Effects on Glutamine Metabolism and Pharmacokinetics

Research groups exploring the kinetic isotope effect (KIE) of deuterium on glutamine metabolism or those developing deuterated glutamine analogs as potential therapeutics should procure L-Glutamine-13C5,d5,15N2. The five deuterium atoms at specific positions in this molecule, as highlighted in Section 3, provide a built-in probe for assessing how deuteration affects metabolic stability and enzyme kinetics [4]. This capability is unique compared to non-deuterated ¹³C/¹⁵N-labeled glutamine, making the triple-labeled variant a necessary tool for these specialized investigations into drug metabolism and pharmacokinetics (DMPK).

Quality Control and Method Development for Stable Isotope-Labeled Internal Standards

In analytical chemistry laboratories developing and validating quantitative LC-MS/MS methods for amino acids and metabolites, L-Glutamine-13C5,d5,15N2 is a valuable reference material. Its high and specified purity (e.g., 99.91% as reported by MedChemExpress [5]) and well-defined isotopic enrichment make it suitable for use as a stock standard for preparing calibration curves and as a matrix-matched quality control (QC) sample. This ensures the accuracy, precision, and long-term reproducibility of assays designed to measure unlabeled glutamine and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

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